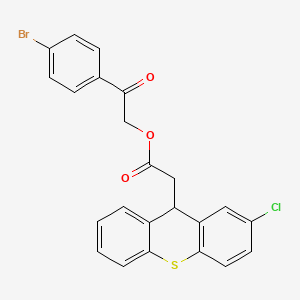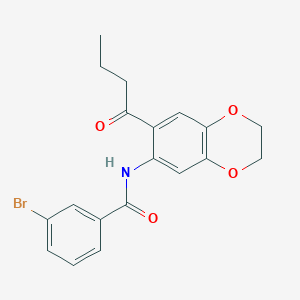![molecular formula C19H17FN2O3S2 B11063950 N-{4-[(2-fluorophenyl)(thiophen-2-ylmethyl)sulfamoyl]phenyl}acetamide](/img/structure/B11063950.png)
N-{4-[(2-fluorophenyl)(thiophen-2-ylmethyl)sulfamoyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(2-FLUOROPHENYL)[(THIOPHEN-2-YL)METHYL]SULFAMOYL]PHENYL}ACETAMIDE is a complex organic compound with a molecular formula of C19H17FN2O3S2. This compound is characterized by the presence of a fluorophenyl group, a thiophenyl group, and a sulfonamide linkage, making it a unique and versatile molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-FLUOROPHENYL)[(THIOPHEN-2-YL)METHYL]SULFAMOYL]PHENYL}ACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzaldehyde with thiophene-2-carboxaldehyde in the presence of a base to form the corresponding alcohol. This intermediate is then reacted with sulfonamide under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-FLUOROPHENYL)[(THIOPHEN-2-YL)METHYL]SULFAMOYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced amides or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{4-[(2-FLUOROPHENYL)[(THIOPHEN-2-YL)METHYL]SULFAMOYL]PHENYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(2-FLUOROPHENYL)[(THIOPHEN-2-YL)METHYL]SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide
- N-(4-fluorophenyl)-2-hydroxy-N-propan-2-ylacetamide
Uniqueness
N-{4-[(2-FLUOROPHENYL)[(THIOPHEN-2-YL)METHYL]SULFAMOYL]PHENYL}ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H17FN2O3S2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[4-[(2-fluorophenyl)-(thiophen-2-ylmethyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C19H17FN2O3S2/c1-14(23)21-15-8-10-17(11-9-15)27(24,25)22(13-16-5-4-12-26-16)19-7-3-2-6-18(19)20/h2-12H,13H2,1H3,(H,21,23) |
InChI Key |
RCDQQOQIQVACTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CS2)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Bromophenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11063880.png)
![7-(3,4-difluorophenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11063888.png)
![ethyl 6-bromo-1-cyclohexyl-4-[(dimethylamino)methyl]-5-hydroxy-2-(pyrrolidin-1-ylmethyl)-1H-indole-3-carboxylate](/img/structure/B11063893.png)
![4-{4-[(diphenylacetyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B11063894.png)
![2-{[2-(1H-indol-3-yl)ethyl]amino}-4',6'-dimethyl-6-oxo-5,6-dihydro-4H-1,2'-bipyrimidine-4-carboxylic acid](/img/structure/B11063900.png)
![1-(2-Methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)naphthalen-2-ol](/img/structure/B11063913.png)
![N'-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide](/img/structure/B11063920.png)
![6-methoxy-9-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B11063923.png)
![Methyl 4-[2-(methylamino)-5-oxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-7-yl]benzoate](/img/structure/B11063925.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11063928.png)
![4-Amino-2-[(4-fluorophenyl)amino]-5-[(4-methylphenyl)carbonyl]thiophene-3-carbonitrile](/img/structure/B11063929.png)

![Pyrrolo[2,3-b]quinoxalin-2-one, 3-acetyl-4-ethyl-1-(pyridin-2-yl)-1,3,3a,4,9,9a-hexahydro-](/img/structure/B11063938.png)
